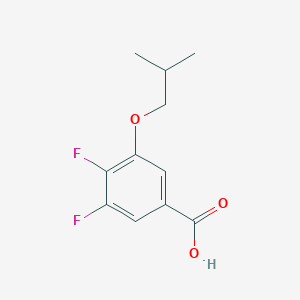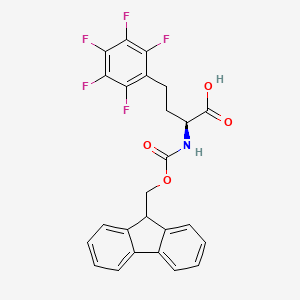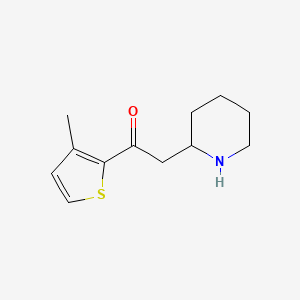
4-(3-(2,4-Dichlorophenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2,4-Dichlorophenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a urea linkage, a dimethylpyrimidinyl group, and a benzenesulfonamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2,4-Dichlorophenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Urea Linkage: The initial step involves the reaction of 2,4-dichloroaniline with an isocyanate to form the urea linkage. This reaction is usually carried out in the presence of a base such as triethylamine.
Introduction of the Pyrimidinyl Group: The next step involves the reaction of the urea derivative with 4,6-dimethylpyrimidine-2-amine. This step often requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Sulfonamide Formation: The final step involves the introduction of the benzenesulfonamide group. This is typically achieved by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylpyrimidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide moiety, converting them to amines or thiols, respectively.
Substitution: The dichlorophenyl group is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly employed.
Major Products
Oxidation: N-oxides of the pyrimidinyl group.
Reduction: Amines or thiols derived from the reduction of nitro or sulfonamide groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-(2,4-Dichlorophenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-(2,4-Dichlorophenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact mechanism can vary depending on the specific biological context and the target molecule involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(2,4-Dichlorophenyl)ureido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide: Similar structure but with a single methyl group on the pyrimidine ring.
4-(3-(2,4-Dichlorophenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Similar structure but with different substituents on the benzenesulfonamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C19H17Cl2N5O3S |
|---|---|
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea |
InChI |
InChI=1S/C19H17Cl2N5O3S/c1-11-9-12(2)23-18(22-11)26-30(28,29)15-6-4-14(5-7-15)24-19(27)25-17-8-3-13(20)10-16(17)21/h3-10H,1-2H3,(H,22,23,26)(H2,24,25,27) |
Clave InChI |
ZNQZWOJQAQVSLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13079896.png)



![8-Bromo-5-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B13079926.png)




![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)


![N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane](/img/structure/B13079988.png)
![4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)
